2-{[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-{[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a complex organic compound that features a unique combination of cyclopropyl, benzodioxepin, triazole, and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide typically involves multiple steps:
Formation of the Benzodioxepin Ring: The benzodioxepin ring can be synthesized through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Synthesis of the Triazole Ring: The triazole ring is often formed via a cyclization reaction involving hydrazine derivatives and appropriate nitriles.
Coupling Reactions: The cyclopropyl and methoxyphenyl groups are introduced through coupling reactions, often using palladium-catalyzed cross-coupling methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst, under mild pressure and temperature.
Substitution: Electrophiles such as halogens, nitrating agents, under controlled temperature and solvent conditions.
Major Products
Scientific Research Applications
2-{[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for drug development due to its unique structural features.
Pharmacology: Investigation of its biological activity, including potential antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: Exploration of its properties as a building block for advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-{[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide involves interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2H-1,5-Benzodioxepin, 3,4-dihydro-: Shares the benzodioxepin ring structure.
Triazolothiadiazine Derivatives: Similar triazole ring structure with diverse pharmacological activities.
Indole Derivatives: Similar aromatic ring structures with various biological activities.
Uniqueness
2-{[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is unique due to its combination of cyclopropyl, benzodioxepin, triazole, and methoxyphenyl groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C23H24N4O4S |
---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
2-[[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C23H24N4O4S/c1-29-18-8-4-16(5-9-18)24-21(28)14-32-23-26-25-22(27(23)17-6-7-17)15-3-10-19-20(13-15)31-12-2-11-30-19/h3-5,8-10,13,17H,2,6-7,11-12,14H2,1H3,(H,24,28) |
InChI Key |
NAPBESPGADVDRS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3CC3)C4=CC5=C(C=C4)OCCCO5 |
Origin of Product |
United States |
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